Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
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Overview
Description
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate typically involves the reaction of 5,5-dimethyl-2,4-dioxopiperidine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid.
Reduction: Formation of 5,5-dimethyl-6-hydroxypiperidine-3-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxopiperidine-3-carboxylate: Similar structure but lacks the dimethyl groups at the 5-position.
5,5-Dimethyl-2,4-dioxopiperidine: Precursor in the synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate.
Uniqueness
This compound is unique due to the presence of the dimethyl groups, which confer increased steric hindrance and stability. This makes it a more robust scaffold for synthetic applications compared to its analogs .
Properties
IUPAC Name |
methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXAIHABNSXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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